molecular formula C13H11BrClFO2 B12636676 methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate CAS No. 1242316-96-6

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate

Cat. No.: B12636676
CAS No.: 1242316-96-6
M. Wt: 333.58 g/mol
InChI Key: IULHOYUBLGHKLZ-QXAYZXPASA-N
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Description

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate (CAS: 1242316-96-6) is a polyfunctional organic compound with the molecular formula C₁₃H₁₁BrClFO₂ and a molecular weight of 333.58 g/mol. Its structure features a conjugated dienoate backbone, a bromomethyl group at the 2-position, a chloro substituent at the 5-position, and a 4-fluorophenyl ring . The compound’s reactivity stems from its electrophilic bromomethyl group, nucleophilic dienoate system, and electron-withdrawing substituents (Cl, F), making it valuable in cross-coupling reactions and as a synthetic intermediate .

Properties

CAS No.

1242316-96-6

Molecular Formula

C13H11BrClFO2

Molecular Weight

333.58 g/mol

IUPAC Name

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate

InChI

InChI=1S/C13H11BrClFO2/c1-18-13(17)10(8-14)4-7-12(15)9-2-5-11(16)6-3-9/h2-7H,8H2,1H3/b10-4+,12-7-

InChI Key

IULHOYUBLGHKLZ-QXAYZXPASA-N

Isomeric SMILES

COC(=O)/C(=C/C=C(/C1=CC=C(C=C1)F)\Cl)/CBr

Canonical SMILES

COC(=O)C(=CC=C(C1=CC=C(C=C1)F)Cl)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, methyl acrylate, and bromine.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and methyl acrylate in the presence of a base such as piperidine.

    Bromination: The intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group.

    Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Addition: The double bonds in the penta-2,4-dienoate moiety can undergo electrophilic addition reactions with reagents such as hydrogen halides or halogens.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Electrophilic Addition: Reagents such as hydrogen chloride (HCl), bromine (Br2), or iodine (I2) in solvents like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol (EtOH).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Electrophilic Addition: Formation of halogenated derivatives.

    Oxidation and Reduction: Formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

Anticancer Research

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate has been investigated for its anticancer properties. Similar compounds have demonstrated significant antitumor activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
  • Case Study : A study conducted by the National Cancer Institute (NCI) evaluated similar compounds and found that they exhibited mean GI50 values indicating effective growth inhibition of human tumor cells at concentrations around 15.72 μM .

Antimicrobial Activity

The presence of halogenated phenyl groups in the compound suggests potential antimicrobial properties. Research indicates that similar compounds can inhibit the growth of various bacterial strains:

  • Example : Compounds with chlorinated phenyl groups have shown effectiveness against strains such as E. coli and S. aureus, indicating that this compound could be explored for its antimicrobial applications .

Herbicidal Potential

The structural characteristics of this compound suggest it might be useful as a herbicide. Its formulation could target specific weed species while minimizing impact on crops:

  • Research Findings : Studies on related compounds indicate their efficacy in pre-emergence herbicide formulations, which act by inhibiting weed seed germination and growth through root absorption .

Comparative Data Table

Application AreaActivity TypeExample Findings
AnticancerCell Growth InhibitionGI50 ~ 15.72 μM against human tumor cells
AntimicrobialBacterial InhibitionEffective against E. coli and S. aureus
AgriculturalHerbicidal ActivityPotential use in pre-emergence formulations

Mechanism of Action

The mechanism of action of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the bromomethyl group allows for potential alkylation reactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Halogen and Aryl Group Variations
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Reactivity/Applications
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate C₁₃H₁₁BrClFO₂ Bromomethyl, Cl, 4-fluorophenyl 333.58 High electrophilicity due to Br; used in Suzuki-Miyaura couplings
Methyl (2Z,4Z)-2-(chloromethyl)-5-chloro-5-phenylpenta-2,4-dienoate (CAS: 1242066-31-4) C₁₃H₁₁Cl₂FO₂ Chloromethyl, Cl, phenyl 299.10 Reduced leaving-group ability (Cl vs. Br); lower reactivity in substitution reactions
Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate C₁₇H₂₃NO₄S Ethyl ester, sulfonyl, diethylamino 345.44 Enhanced solubility in nonpolar solvents; potential in sulfonamide-based drug synthesis
  • Key Insight : Bromine’s superior leaving-group ability compared to chlorine enhances the target compound’s utility in nucleophilic substitutions. The 4-fluorophenyl group introduces steric and electronic effects distinct from simple phenyl analogs .
Backbone and Functional Group Modifications
Compound Name Backbone Functional Groups Applications
Methyl 5-phenylpenta-2,4-diynoate Diynoate Triple bonds, phenyl Click chemistry; polymer precursors
Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate Hydroxy-enoate Hydroxy, methylidene Hydrogen-bond-mediated interactions; chiral synthesis
Methyl (2E,4E)-5-phenylpenta-2,4-dienoate Dienoate Unsubstituted diene Diels-Alder reactions; photochemical studies
  • Key Insight: The dienoate system in the target compound allows for conjugation-driven reactivity (e.g., cycloadditions), while bromomethyl and chloro groups add orthogonal reactivity absent in simpler dienoates .
Molecular Weight and Solubility
  • The target compound’s higher molecular weight (333.58 g/mol) compared to analogs like methyl (2Z,4Z)-2-(chloromethyl)-5-chloro-5-phenylpenta-2,4-dienoate (299.10 g/mol) reduces volatility but may decrease solubility in polar solvents .
  • Ethyl ester derivatives (e.g., ethyl penta-2,4-dienoate) exhibit improved lipophilicity relative to methyl esters, influencing their use in lipid-based formulations .

Biological Activity

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate, with the CAS number 1242316-96-6, is a synthetic organic compound exhibiting notable biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC13H11BrClFO2
Molecular Weight333.58 g/mol
StructureChemical Structure
LogP2.852
PSA26.30

Synthesis

The compound is synthesized through various methods involving the reaction of bromomethyl derivatives with chloro and fluoro phenyl groups in a penta-dienoate framework. Specific synthetic routes are detailed in literature such as Tetrahedron Letters and Chemistry Letters, which outline the mechanistic pathways and yields associated with these reactions .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: In Vitro Analysis

A notable study published in Cancer Research evaluated the compound's efficacy against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed:

  • MCF-7 Cell Line : 50% inhibition at a concentration of 10 µM.
  • PC-3 Cell Line : Induction of apoptosis observed via flow cytometry.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. A study investigating its effects on bacterial strains such as Staphylococcus aureus and Escherichia coli found that it inhibited bacterial growth effectively at low concentrations.

Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases .

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